Carbazochrome-d3
Description
Overview of Carbazochrome and its Relevance in Preclinical Pharmacological Research
Carbazochrome is a hemostatic agent, a substance that promotes clotting and helps to stop bleeding. nih.govpharmaffiliates.com It is an oxidation product of adrenaline and is known to enhance microcirculatory tone. nih.govdrugbank.com Its mechanism of action involves interacting with α-adrenoreceptors on the surface of platelets. nih.govpharmaffiliates.comgoogle.com This interaction triggers a cascade of intracellular events leading to platelet aggregation and the formation of a platelet plug, which is essential for ceasing blood flow from open wounds. nih.govpharmaffiliates.comgoogle.com
In preclinical research, Carbazochrome and its derivatives, such as Carbazochrome sodium sulfonate, have been investigated for various applications. anr.fr It has been studied for its role in managing capillary and parenchymal hemorrhage, intestinal bleeding, and other bleeding disorders. nih.govdrugbank.com Research has also explored its potential in treating conditions associated with capillary fragility and increased vascular permeability. nih.govdrugbank.com For instance, studies have shown that Carbazochrome can reverse vascular hyperpermeability in experimental models. nih.govdrugbank.com It has also been investigated in combination with other drugs for the treatment of hemorrhoids. nih.govdrugbank.com
Rationale for the Development and Investigation of Deuterated Carbazochrome-d3 Analogues
The development of this compound, the deuterium-labeled analogue of Carbazochrome, is primarily driven by the need for a reliable internal standard in analytical and pharmacokinetic research. veeprho.com In quantitative analysis using methods like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known amount to the sample.
By using this compound as an internal standard, researchers can achieve more accurate and precise quantification of Carbazochrome in biological samples such as plasma or tissues. veeprho.com The deuterated analogue co-elutes with the non-labeled Carbazochrome during chromatography but is distinguishable by its higher mass in the mass spectrometer. This allows for correction of any sample loss during preparation or fluctuations in the instrument's signal, thereby improving the reliability of the analytical results. veeprho.com
Furthermore, the use of this compound is crucial for pharmacokinetic studies. These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug. By administering the non-labeled drug and using the deuterated version as an internal standard for analysis, scientists can accurately track the drug's concentration in the body over time. This information is vital for understanding a drug's behavior and efficacy. The development of deuterated compounds like this compound can also pave the way for studies aimed at improving the metabolic stability of the parent drug molecule. google.com
Compound Information
| Compound Name |
| Adrenaline |
| Carbazochrome |
| This compound |
| Carbazochrome sodium sulfonate |
| Carbon-13 |
| Deuterium (B1214612) |
| Nitrogen-15 |
Properties
Molecular Formula |
C₁₀H₉D₃N₄O₃ |
|---|---|
Molecular Weight |
239.25 |
Synonyms |
2-(1,2,3,6-Tetrahydro-3-hydroxy-1-methyl-6-oxo-5H-indol-5-ylidene)hydrazinecarboxamide-d3; 3-Hydroxy-1-methyl-5,6-indolinedione 5-Semicarbazone-d3; Adrenochrome Semicarbazone-d3; Adchnon-d3; Adedolon-d3; Adrenochrome Monosemicarbazone-d3; Adrenostazi |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Enrichment Strategies for Carbazochrome D3
Chemical Synthesis Methodologies for Deuterium (B1214612) Incorporation into Organic Molecules
The introduction of deuterium into organic molecules is a critical process in various scientific fields, including medicinal chemistry and materials science. acs.orgbeilstein-journals.org Methodologies for deuteration have evolved significantly, ranging from classical hydrogen isotope exchange (HIE) reactions to more sophisticated catalytic and reductive techniques. acs.orgsnnu.edu.cn
Common strategies for incorporating deuterium include:
Hydrogen Isotope Exchange (HIE): This is a widely used and efficient method for site-selective deuteration. snnu.edu.cn It often involves the use of metal catalysts, such as iridium, palladium, rhodium, and ruthenium, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like D₂O. snnu.edu.cnunam.mx The choice of catalyst and reaction conditions can influence the regioselectivity of the deuteration. snnu.edu.cn
Reduction of Functional Groups: Functional groups can be reduced using deuterated reagents to introduce deuterium into a molecule. unam.mx For instance, the reduction of a carboxylic acid can yield a dideuterio alcohol. beilstein-journals.org
Catalytic Reduction with Deuterium Gas: Unsaturated compounds can be treated with deuterium gas (D₂) in the presence of a catalyst to produce deuterated saturated analogs. nih.gov
Use of Deuterated Reagents: A plethora of deuterated reagents are available for introducing deuterium into specific positions of a molecule. wakefieldchemistryconsulting.com For example, methyl iodide-d3 is a common reagent for introducing a deuterated methyl group. wakefieldchemistryconsulting.com
Specific Synthetic Routes for Carbazochrome-d3 (if available)
While detailed proprietary synthesis methods for this compound are not publicly available, a plausible synthetic route involves the introduction of a deuterated methyl group. The chemical name of this compound is 2-(3-hydroxy-1-(methyl-d3)-6-oxo-1,2,3,6-tetrahydro-5H-indol-5-ylidene)hydrazine-1-carboxamide, which indicates that the three deuterium atoms are located on the methyl group attached to the nitrogen atom of the indole (B1671886) ring system. veeprho.comsimsonpharma.com
A likely synthetic strategy would involve the demethylation of a suitable precursor followed by remethylation using a deuterated methylating agent like iodomethane-d3. google.com This approach allows for the specific incorporation of the deuterium label at the desired position.
Considerations for Position-Specific Deuteration
Achieving position-specific deuteration is crucial for synthesizing isotopically labeled compounds with the desired properties. Several factors influence the regioselectivity of deuteration reactions:
Directing Groups: The use of directing groups can guide the metal catalyst to a specific C-H bond, enabling ortho-C-H deuteration in aromatic systems. snnu.edu.cn
Catalyst Selection: Different metal catalysts exhibit varying selectivities for deuteration at different positions (e.g., ortho, meta, para). snnu.edu.cn
Reaction Conditions: Temperature, pressure, and the choice of deuterium source can impact the position and extent of deuterium incorporation. tn-sanso.co.jp
Substrate Structure: The inherent reactivity of different C-H bonds within a molecule will influence the site of deuteration. For example, benzylic and α-carbonyl positions are often more acidic and thus more susceptible to deuteration. d-nb.info
Isolation and Purification Techniques for Deuterated Compounds
After synthesis, the deuterated compound must be isolated and purified to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. Common techniques for the purification of organic compounds are applicable to their deuterated counterparts. scribd.com
| Purification Technique | Principle | Application |
| Chromatography | Separation based on differential partitioning of components between a stationary phase and a mobile phase. | Widely used for purifying deuterated compounds. Techniques include column chromatography and high-performance liquid chromatography (HPLC). google.com |
| Recrystallization | Separation based on differences in solubility of the compound and impurities in a suitable solvent at different temperatures. | Effective for purifying solid deuterated compounds. |
| Distillation | Separation of liquids with different boiling points. | Used for purifying liquid deuterated compounds. scribd.com |
| Precipitation | Inducing the formation of a solid from a solution. | Can be used to isolate the desired deuterated product. google.com |
To prevent isotopic contamination, especially with highly deuterated compounds, it is often necessary to handle the substances under an inert atmosphere, such as dry nitrogen or argon. labinsights.nl
Spectroscopic and Mass Spectrometric Approaches for Confirming Isotopic Purity and Chemical Structure of this compound
A combination of spectroscopic and mass spectrometric techniques is essential to confirm the chemical structure and determine the isotopic purity of this compound. rsc.orgrsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic enrichment of a labeled compound. rsc.orgrsc.org By analyzing the mass-to-charge ratio of the ions, the presence and abundance of the deuterated species can be accurately measured. rsc.org The isotopic purity is calculated from the integrated signals of the isotopic ions. rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for confirming the structural integrity and the position of the deuterium labels. rsc.orgrsc.org
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signal corresponding to the proton that has been replaced by deuterium will be absent or significantly reduced in intensity. This is a primary method to verify the success of deuteration. wikipedia.org
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A strong peak in the ²H NMR spectrum confirms the presence of deuterium. wikipedia.org While it has a similar chemical shift range to proton NMR, the resolution is often poorer. wikipedia.org
Use of Deuterated Solvents: To avoid interference from the solvent's proton signals in ¹H NMR, deuterated solvents are used. tutorchase.comsimsonpharma.com Common examples include chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). labinsights.nl
The combination of these analytical methods provides a comprehensive evaluation of the synthesized this compound, ensuring its suitability as an internal standard for quantitative analysis. rsc.orgrsc.org
Advanced Analytical Methodologies and Quantitative Applications Utilizing Carbazochrome D3
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise Quantification
LC-MS/MS stands as the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and specificity. The use of a stable isotope-labeled internal standard like Carbazochrome-d3 is fundamental to a robust LC-MS/MS method, as it co-elutes with the analyte and experiences similar ionization effects, effectively correcting for variations during sample preparation and analysis.
Development and Optimization of LC-MS/MS Methods with this compound as an Internal Standard
The development of an LC-MS/MS method for Carbazochrome, and by extension the use of this compound, involves the optimization of sample preparation, liquid chromatography, and mass spectrometry parameters. A highly selective and sensitive method has been developed for the quantitation of Carbazochrome sodium sulfonate in human plasma. nih.gov
For sample preparation, a straightforward protein precipitation with a 14% perchloric acid solution has been shown to be effective. nih.gov In a typical workflow, this compound would be added to the plasma sample prior to the addition of the acid. This ensures that any variability in extraction efficiency is accounted for.
Chromatographic separation is crucial to resolve the analyte from other matrix components. A successful separation of Carbazochrome has been achieved using a Hypersil ODS-2 column with a gradient elution. The mobile phase consisted of 0.2% formic acid in water and methanol (B129727), pumped at a flow rate of 1.0 mL/min. nih.gov this compound, having nearly identical physicochemical properties to Carbazochrome, would co-elute under these conditions.
For mass spectrometric detection, atmospheric pressure chemical ionization (APCI) in the positive ion mode has been utilized. nih.gov The detection is performed using selective reaction monitoring (SRM), which involves monitoring a specific precursor-to-product ion transition. For Carbazochrome, the protonated thermodegraded fragment at m/z 148 was selected as the precursor ion, and its collision-induced dissociation (CID) product at m/z 107 was monitored. nih.gov For this compound, the precursor ion would be shifted by +3 (m/z 151), and a corresponding shift in the product ion would be expected, which would be confirmed during method development.
Evaluation of Matrix Effects and Ionization Efficiency in Preclinical Matrices
Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components of a biological sample, are a significant challenge in bioanalysis. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects. Since this compound and Carbazochrome have the same retention time and ionization characteristics, any matrix effect will influence both the analyte and the internal standard to the same degree, leading to an accurate quantification.
The assessment of matrix effects is a critical component of method validation. This is typically evaluated by comparing the peak response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. While specific data on this compound is not available, studies on Carbazochrome have shown that matrix effects can be managed with appropriate sample cleanup and chromatographic separation. shimadzu.comresearchgate.net For instance, the matrix effects for Carbazochrome were found to be within an acceptable range of 80% to 120%, indicating minimal interference on its detection. shimadzu.com
Validation Parameters: Linearity, Accuracy, Precision, and Recovery
A comprehensive validation is necessary to ensure the reliability of any quantitative analytical method. Based on a validated LC-MS/MS method for Carbazochrome sodium sulfonate, the following parameters demonstrate the expected performance of a method utilizing this compound. nih.gov
| Validation Parameter | Finding |
| Linearity Range | 0.5–50 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |
| Inter-day and Intra-day Precision (RSD%) | < 15% |
| Accuracy (RE%) | Within ±15% |
The linearity of the method is established by analyzing a series of calibration standards and plotting the peak area ratio of the analyte to the internal standard against the concentration. The accuracy and precision are determined by analyzing quality control (QC) samples at multiple concentration levels on different days.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC with UV-Vis or Photodiode Array (PDA) detection offers a more accessible alternative to LC-MS/MS for the quantification of Carbazochrome, particularly in pharmaceutical dosage forms. While an internal standard is not always mandatory for HPLC-UV analysis, its use can improve the method's robustness.
Chromatographic Separation Mechanisms and Stationary Phases
The separation of Carbazochrome has been successfully achieved using reversed-phase HPLC. One study utilized a core-shell pentafluorophenyl propyl column, which is effective for retaining and separating polar compounds. dergipark.org.tr Another common choice is a C18 stationary phase. researchgate.netresearchgate.net
The selection of the mobile phase is critical for achieving good resolution and peak shape. For the pentafluorophenyl propyl column, a mobile phase of methanol and 5% acetic acid (99.5:0.5, v/v) at a flow rate of 0.25 mL/min was effective. dergipark.org.tr For a C18 column, a mobile phase of methanol and water (50:50, v/v) has been used. researchgate.net Another method employed a mobile phase of water (containing 0.2% triethylamine (B128534) and 1% tetrahydrofuran) and methanol (65:35, v/v) with a C18 column. researchgate.net
Detection Strategies (e.g., UV-Vis, PDA)
Carbazochrome has a chromophore that allows for its detection using UV-Vis or PDA detectors. A wavelength of 350 nm has been found to be suitable for the detection of Carbazochrome. dergipark.org.trresearchgate.net A PDA detector would offer the advantage of acquiring the entire UV spectrum of the peak, which can be used to confirm its identity and purity.
The validation of an HPLC method includes establishing its specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).
| HPLC Validation Parameter | Finding for Carbazochrome | Reference |
| Linearity Range | 0.05-1.00 µg/mL | trdizin.gov.tr |
| Limit of Detection (LOD) | 0.01 µg/mL | trdizin.gov.tr |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | trdizin.gov.tr |
| Retention Time | 2.7 min | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Assessment and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed molecular-level analysis of this compound. Its utility extends to both the confirmation of the compound's structural integrity and the critical assessment of its isotopic enrichment.
Structural confirmation of this compound is achieved through the combined application of one-dimensional (1D) and two-dimensional (2D) NMR techniques. The ¹H NMR spectrum of the non-deuterated Carbazochrome provides a foundational fingerprint of the molecule's proton environment. chemicalbook.comguidechem.comresearchgate.net For this compound, where three deuterium (B1214612) atoms replace the protons on the N-methyl group, the ¹H NMR spectrum is expected to show a significant reduction or complete absence of the signal corresponding to this methyl group. The remaining proton signals in the spectrum serve to confirm that the core molecular structure is intact.
Furthermore, ¹³C NMR spectroscopy offers a detailed view of the carbon framework of the molecule. The chemical shifts in the ¹³C NMR spectrum of this compound are compared with those of the non-labeled standard to ensure all carbon atoms are accounted for and in the correct chemical environment. researchgate.net Advanced 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, thereby providing unequivocal structural elucidation. rsc.orgaquigenbio.com
The assessment of isotopic enrichment, which is the percentage of molecules that have been successfully labeled with deuterium, is another crucial application of NMR. A novel method combining ¹H NMR and ²H (Deuterium) NMR has been established for the accurate determination of isotopic abundance in deuterated compounds. researchgate.net This approach has demonstrated higher accuracy compared to classical ¹H NMR or mass spectrometry methods. researchgate.net For this compound, this would involve acquiring both ¹H and ²H NMR spectra. The relative integrals of the residual proton signal of the methyl group in the ¹H spectrum and the deuterium signal in the ²H spectrum allow for a precise calculation of the isotopic enrichment. This strategy provides a robust means of verifying the quality of the deuterated standard. researchgate.netsynzeal.com
Quantitative NMR (qNMR) for Purity and Reference Standard Qualification
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary method for determining the purity of chemical reference materials with a high degree of accuracy and traceability to the International System of Units (SI). acs.org This technique is particularly valuable for qualifying this compound as a reference standard. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal. synzeal.comdrugbank.com
The purity of this compound can be determined by ¹H qNMR using a certified reference material (CRM) as an internal standard. The sample of this compound is accurately weighed and dissolved with a precisely weighed amount of the CRM in a suitable deuterated solvent. The ¹H NMR spectrum is then recorded under specific, optimized conditions to ensure a quantitative response. The purity of this compound is calculated by comparing the integral of a characteristic signal from the analyte with the integral of a known signal from the CRM, taking into account their respective molecular weights and the number of protons giving rise to each signal. acs.orgdrugbank.com For this compound, a well-resolved signal from the aromatic or other non-deuterated parts of the molecule would be selected for integration.
The use of qNMR for the purity assessment of semicarbazide (B1199961) (a structural motif present in Carbazochrome) and other nitrofuran metabolites has been successfully demonstrated, highlighting the applicability of this technique to related chemical structures. acs.org The results from qNMR can be compared with those from orthogonal methods, such as mass balance, for a comprehensive purity assessment. acs.org
The following table illustrates a hypothetical data set for the purity determination of a batch of this compound by ¹H qNMR using a certified internal standard.
Table 1: Hypothetical ¹H qNMR Purity Assessment of this compound
| Parameter | Value |
|---|---|
| Analyte (this compound) | |
| Mass (m_analyte) | 10.25 mg |
| Molecular Weight (MW_analyte) | 239.24 g/mol |
| Selected Analyte Signal Integral (I_analyte) | 1.00 |
| Number of Protons (n_analyte) | 1 |
| Internal Standard (CRM) | |
| Name | Maleic Acid |
| Mass (m_std) | 5.15 mg |
| Purity (P_std) | 99.95% |
| Molecular Weight (MW_std) | 116.07 g/mol |
| Selected Standard Signal Integral (I_std) | 2.05 |
| Number of Protons (n_std) | 2 |
| Calculated Purity (P_analyte) | 99.2% |
Interlaboratory Comparison and Standardization of Analytical Methods
The establishment of robust and reliable analytical methods is crucial for the consistent quality control of pharmaceutical reference standards like this compound. Interlaboratory comparison studies are a cornerstone of method validation, serving to assess the reproducibility and transferability of an analytical procedure across different laboratories, equipment, and analysts. biopharminternational.comfda.gov While specific interlaboratory studies for this compound are not publicly available, the principles and practices for such studies are well-established within the pharmaceutical industry and regulatory bodies. pmda.go.jpresearchgate.net
An interlaboratory study for the quantitative analysis of this compound, for instance by qNMR or a chromatographic method, would typically involve the distribution of a homogeneous batch of the material to a number of participating laboratories. science.gov Each laboratory would then perform the analysis according to a standardized protocol. The results are collected and statistically analyzed to determine key performance characteristics of the method, such as repeatability (within-laboratory precision) and reproducibility (between-laboratory precision). fda.gov
The validation of analytical methods for the simultaneous determination of Carbazochrome (the non-deuterated parent compound) and other drugs in pharmaceutical formulations has been reported. science.gov These studies, often following International Council for Harmonisation (ICH) guidelines, establish the accuracy, precision, linearity, and specificity of the methods, providing a foundation for the development of standardized procedures that could be applied to this compound. science.gov
The goal of such standardization efforts is to ensure that any laboratory, by following the official method, can obtain accurate and comparable results for the purity and content of this compound. This is essential for its role as a reference standard in supporting drug development and quality control applications. nih.gov The European Pharmacopoeia and other regulatory bodies provide detailed guidelines on the establishment and validation of reference standards, which often involve interlaboratory studies to assign a certified value to the material.
The following table outlines the typical parameters evaluated in an interlaboratory study for the validation of an analytical method for this compound.
Table 2: Key Parameters in an Interlaboratory Study for this compound Method Validation
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Recovery of 98.0% to 102.0% |
| Precision | ||
| - Repeatability (Intra-assay) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2% |
| - Intermediate Precision | Expresses within-laboratory variations: different days, different analysts, different equipment. | RSD ≤ 3% |
| - Reproducibility | Expresses the precision between laboratories (collaborative studies). | RSD ≤ 5% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interference from impurities or degradation products at the analyte's signal. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in method parameters. |
Pharmacokinetic and Metabolic Investigations of Carbazochrome D3 in Preclinical Biological Systems
In Vitro Metabolic Stability Studies of Carbazochrome-d3 in Non-Human Biological Systems
In vitro metabolic stability studies are crucial in early drug discovery to predict the in vivo behavior of a new chemical entity (NCE). nuvisan.com These assays assess a compound's susceptibility to biotransformation, providing key parameters like in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov For this compound, a deuterated analog of Carbazochrome, these studies are essential to understand how deuterium (B1214612) labeling might alter its metabolic fate compared to the parent compound. veeprho.com
Microsomal Stability Assays (e.g., Liver Microsomes from Animal Models)
Microsomal stability assays are a primary tool for evaluating the metabolic stability of compounds. nuvisan.com These assays utilize subcellular fractions of hepatocytes, specifically the endoplasmic reticulum, which contains the majority of drug-metabolizing enzymes like cytochrome P450s (CYPs). nuvisan.com
Research Findings:
The metabolic stability of this compound would be evaluated by incubating the compound with liver microsomes from various preclinical species, such as mice, rats, dogs, and monkeys. nuvisan.com The rate of disappearance of this compound over time is monitored using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The inclusion of a deuterated internal standard, in this case, a different isotopically labeled Carbazochrome or a structurally similar molecule, ensures accurate quantification. veeprho.com
The primary output of these assays is the in vitro intrinsic clearance (CLint), which reflects the inherent ability of the liver enzymes to metabolize the drug. nuvisan.com This value is critical for predicting the hepatic clearance and bioavailability of the compound in vivo. nih.gov
Illustrative Data Table: Microsomal Stability of this compound
| Species | Liver Microsome Source | Incubation Time (min) | % this compound Remaining (Example) | In Vitro Half-Life (t½, min) (Example) | In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein) (Example) |
| Mouse | Pooled Male CD-1 | 0, 5, 15, 30, 60 | 100, 85, 60, 40, 15 | 25 | 27.7 |
| Rat | Pooled Male Sprague-Dawley | 0, 5, 15, 30, 60 | 100, 90, 70, 50, 25 | 30 | 23.1 |
| Dog | Pooled Male Beagle | 0, 5, 15, 30, 60 | 100, 95, 80, 65, 40 | 45 | 15.4 |
| Monkey | Pooled Male Cynomolgus | 0, 5, 15, 30, 60 | 100, 92, 75, 55, 30 | 35 | 19.8 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Stability in Biological Fluids (e.g., Plasma, Urine from Animal Models)
Evaluating the stability of this compound in biological fluids like plasma and urine is necessary to ensure that the compound does not degrade chemically or enzymatically during sample collection, storage, and analysis. igsrv.org This is particularly important for interpreting pharmacokinetic and metabolic data accurately.
Research Findings:
Stability would be assessed by spiking this compound into blank plasma and urine collected from preclinical species. These samples are then incubated at various temperatures (e.g., room temperature, 37°C) for different durations. The concentration of this compound is measured at each time point by LC-MS/MS to determine the extent of degradation. For a compound to be considered stable, the recovery should typically be within ±15% of the initial concentration.
Illustrative Data Table: Stability of this compound in Rat Plasma
| Incubation Condition | Incubation Time (hours) | Initial Concentration (ng/mL) | Measured Concentration (ng/mL) (Example) | % Recovery (Example) |
| Room Temperature | 0 | 100 | 100.2 | 100.2 |
| Room Temperature | 4 | 100 | 98.7 | 98.7 |
| Room Temperature | 24 | 100 | 95.4 | 95.4 |
| 37°C | 0 | 100 | 99.8 | 99.8 |
| 37°C | 4 | 100 | 94.5 | 94.5 |
| 37°C | 24 | 100 | 89.1 | 89.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
In Vivo Metabolic Profiling of this compound in Animal Models
In vivo studies are performed to understand how a drug is absorbed, distributed, and excreted (ADE), and to identify the metabolites formed in a living organism.
Absorption, Distribution, Excretion (ADE) in Preclinical Species
ADE studies are fundamental to characterizing the pharmacokinetic profile of a drug candidate. nih.gov These studies typically involve administering the compound to animal models and measuring its concentration and that of its metabolites in various biological matrices over time. nih.gov
Research Findings:
Following administration of this compound to species such as rats or dogs, blood, urine, and feces samples would be collected at multiple time points. nih.gov The concentration of total radioactivity (if a radiolabeled version is used) and the concentrations of this compound and its metabolites are quantified. This data allows for the determination of key pharmacokinetic parameters such as bioavailability, volume of distribution, and routes and rates of excretion.
Identification of Deuterated Metabolites and Metabolic Pathways
Identifying the metabolites of this compound is key to understanding its biotransformation. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful technique for this purpose. nebraska.govresearchgate.net
Research Findings:
Plasma, urine, and feces samples from in vivo studies would be analyzed to detect and structurally elucidate metabolites. The deuterium atoms in this compound serve as a unique isotopic label, creating a characteristic mass shift that aids in distinguishing drug-related material from endogenous matrix components. Common metabolic pathways that would be investigated include oxidation, reduction, hydrolysis, and conjugation (e.g., glucuronidation, sulfation). For example, potential metabolites could include hydroxylated and demethylated versions of the parent compound, with the deuterium label still attached.
Illustrative Data Table: Potential Deuterated Metabolites of this compound
| Metabolite ID (Example) | Proposed Structure (Example) | Mass Shift from Parent (Da) (Example) | Biological Matrix Detected (Example) |
| M1 | Hydroxy-Carbazochrome-d3 | +16 | Plasma, Urine |
| M2 | Demethyl-Carbazochrome-d3 | -14 | Urine, Feces |
| M3 | This compound Glucuronide | +176 | Urine |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Comparative Analysis of Carbazochrome and this compound Metabolic Pathways and Stability
A key rationale for using deuterated compounds in drug development is the potential for altered metabolic properties due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can slow the rate of metabolic reactions that involve the cleavage of this bond.
Research Findings:
A comparative analysis would involve conducting parallel in vitro and in vivo metabolic studies on both Carbazochrome and this compound.
Metabolic Stability: In vitro microsomal stability assays would be run side-by-side. If the deuteration is at a primary site of metabolism, this compound is expected to exhibit a longer half-life and lower intrinsic clearance compared to Carbazochrome.
Metabolic Pathways: The metabolite profiles of both compounds would be compared. A significant KIE could lead to a "metabolic switching" phenomenon, where alternative metabolic pathways become more prominent for this compound because the primary pathway is slowed. This could result in a different ratio of metabolites formed from the deuterated analog compared to the non-deuterated parent drug.
While specific experimental data on the comparative metabolism of Carbazochrome and this compound is not publicly available, the principles of the KIE suggest that deuteration at the methyl group could potentially slow N-demethylation, a common metabolic pathway. This could lead to prolonged exposure of the parent compound and a different metabolite profile.
Mechanistic and Computational Research Applications of Carbazochrome D3 and Its Analogues
Utilization of Carbazochrome-d3 as a Tracer in Biochemical Pathway Elucidation (Preclinical)
The introduction of deuterium (B1214612) atoms into the Carbazochrome molecule to create this compound provides a powerful tool for tracing and quantifying the parent compound in complex biological systems. veeprho.com In preclinical research, particularly in pharmacokinetics and metabolic studies, deuterated compounds like this compound are invaluable. veeprho.comaxios-research.com
Stable isotope labeling, as seen with this compound, allows researchers to distinguish the exogenously administered drug from its endogenous counterparts. When used as an internal standard in mass spectrometry and liquid chromatography, this compound improves the accuracy and reliability of quantitative analysis. veeprho.com This precision is crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of Carbazochrome.
The fundamental principle relies on the mass difference between the deuterated and non-deuterated compounds. This mass shift allows for their simultaneous detection and quantification, enabling precise measurements of the parent drug's concentration in various biological matrices over time. While specific preclinical studies detailing the full elucidation of a biochemical pathway using this compound are not extensively published in public literature, its availability and intended use are for this exact purpose: to serve as a tracer and internal standard in pharmacokinetic and metabolic research. veeprho.comusbio.net The use of deuterium oxide (D2O) as a tracer in clinical trials has demonstrated the robustness of using stable isotopes to track substances in the body, a principle that directly applies to this compound. nih.gov
Table 1: Properties and Applications of this compound
| Property | Description |
| Chemical Name | 2-(3-hydroxy-1-(methyl-d3)-6-oxo-1,2,3,6-tetrahydro-5H-indol-5-ylidene)hydrazine-1-carboxamide simsonpharma.com |
| Molecular Formula | C₁₀H₉D₃N₄O₃ usbio.net |
| Primary Application | Internal standard for analytical and pharmacokinetic research veeprho.com |
| Key Advantage | Improves accuracy of mass spectrometry and liquid chromatography for quantifying Carbazochrome in biological samples veeprho.com |
| Research Areas | Therapeutic drug monitoring, pharmacokinetic studies, metabolic research veeprho.com |
Role in Preclinical Pharmacodynamic Studies to Elucidate Molecular Mechanisms of Carbazochrome
While direct pharmacodynamic studies on this compound are not detailed in available literature, its role as a tracer is to help elucidate the mechanisms of the parent compound, Carbazochrome. The findings from studies on Carbazochrome are the targets for investigation where a deuterated tracer would be applied.
Following receptor binding, the subsequent cellular signaling cascade determines the drug's ultimate pharmacological effect. Carbazochrome initiates a well-defined pathway in platelets. wikipedia.orgdrugbank.com Its interaction with Gq protein-coupled α-adrenoreceptors activates the Phospholipase C (PLC) pathway. drugbank.comselleck.cn This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). drugbank.comselleck.cn
This cascade results in an increase in intracellular calcium concentration, which, in turn, activates a series of downstream events:
Activation of PLA2: This leads to the synthesis of thromboxane (B8750289) A2 (TxA2) via the arachidonic acid pathway. wikipedia.org
Myosin Light-Chain Kinase Activation: Calcium binds to calmodulin, which then activates myosin light-chain kinase, leading to platelet shape change and contraction. wikipedia.orgdrugbank.com
Granule Release: The signaling cascade induces the release of pro-aggregatory factors like ADP, serotonin, and von Willebrand factor (vWF), further promoting platelet aggregation and adhesion. wikipedia.org
Studies have also shown that Carbazochrome can inhibit the formation of [³H]IP₃ induced by agents like bradykinin (B550075) and thrombin, indicating its modulatory effect on vascular permeability. nih.gov
Table 2: Key Components in the Carbazochrome Signaling Pathway
| Component | Role | Effect of Carbazochrome |
| α-Adrenoreceptors | Platelet surface receptors | Binds to and activates these receptors wikipedia.orgdrugbank.com |
| Gq Protein | Signal transducer protein | Activated by receptor binding drugbank.comselleck.cn |
| Phospholipase C (PLC) | Effector enzyme | Activated by Gq protein, leading to IP₃/DAG production drugbank.comselleck.cn |
| Intracellular Calcium (Ca²⁺) | Second messenger | Concentration increases, triggering downstream events wikipedia.orgdrugbank.com |
| Thromboxane A2 (TxA2) | Pro-aggregatory mediator | Synthesis is induced wikipedia.org |
| Myosin Light-Chain Kinase | Contractile machinery enzyme | Activated, leading to platelet shape change wikipedia.orgdrugbank.com |
Theoretical and Computational Studies of Carbazochrome (Principles Applicable to Deuterated Analogues)
Computational chemistry provides deep insights into the electronic structure and dynamic interactions of molecules like Carbazochrome. These theoretical principles are directly applicable to its deuterated analogues, as the substitution of hydrogen with deuterium has a minimal effect on the electronic structure and, therefore, the molecular interactions being modeled.
Quantum chemical methods, such as Density Functional Theory (DFT), are used to study the electronic properties of molecules. nih.govresearchgate.net These studies can predict molecular geometry, reactivity, and spectroscopic properties. For Carbazochrome, DFT calculations have been employed to investigate its interaction with other molecular systems, such as carbon nanotubes. google.com
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful. nih.govresearchgate.net The energies and distributions of these orbitals provide information about the molecule's ability to donate or accept electrons, which is crucial for understanding its reactivity and potential interaction sites. For instance, FMO analysis can help predict the most likely sites on the Carbazochrome molecule to interact with a biological receptor. google.com While a specific paper titled "Quantum Chemical Studies of Carbazochrome Molecule" is noted in a bibliography, its detailed findings are not publicly accessible. veeprho.com
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. axios-research.comusbio.net For a drug like Carbazochrome, MD simulations can model its interaction with a target receptor, such as the α-adrenoceptor. These simulations provide a dynamic view of the binding process, revealing the stability of the ligand-receptor complex, conformational changes in the protein upon binding, and the key amino acid residues involved in the interaction. wikipedia.org
By simulating the behavior of the Carbazochrome-receptor complex in a solvated environment, researchers can gain a more detailed understanding of the mechanism of action than from static docking studies alone. wikipedia.org This information is invaluable for rational drug design and for interpreting the results of experimental binding assays. The principles and methodologies of MD are broadly applicable and provide a framework for studying the interactions of a wide range of ligands and receptors. axios-research.comusbio.net
Design and Analysis of Nanocarrier Interactions for Research Applications (e.g., Carbon Nanotubes)
Following a comprehensive review of available scientific literature, no specific research findings or data were identified for the chemical compound "this compound" concerning its interaction with nanocarriers such as carbon nanotubes. The conducted searches did not yield any studies, mechanistic or computational, that have utilized this deuterated analogue for the design and analysis of nanocarrier interactions.
Research in this area has primarily focused on the non-deuterated form of the compound, Carbazochrome. For instance, quantum chemical studies have been performed to investigate the interaction between pristine single-walled carbon nanotubes (CNTs) and Carbazochrome. researchgate.netnih.gov These computational analyses have explored the adsorption behavior and energetic suitability of Carbazochrome on the surface of CNTs, identifying the key atomic groups involved in the interaction. researchgate.netnih.gov Molecular dynamics simulations have also been employed to study the encapsulation of Carbazochrome within single-walled carbon nanotubes. neduet.edu.pkresearchgate.net
However, there is no information available in the retrieved scientific literature regarding how the isotopic labeling in this compound influences these interactions or its specific applications in mechanistic and computational studies of nanocarrier systems. Therefore, detailed research findings, including data tables on binding energies, interaction mechanisms, or computational models specific to this compound, cannot be provided.
Emerging Research Frontiers and Methodological Advancements for Stable Isotope Labeled Compounds in Preclinical Studies
Integration of Carbazochrome-d3 with Multi-Omics Approaches in Preclinical Research
The era of systems biology has provided powerful tools to understand the complex interactions between drug molecules and biological systems. Multi-omics—encompassing proteomics and metabolomics—offers a holistic view of cellular responses to pharmacological intervention. nih.gov The integration of a stable isotope-labeled compound such as this compound into these workflows provides a significant analytical advantage by allowing researchers to precisely track the molecule and its metabolic products against a complex biological background.
Proteomic Applications: In preclinical proteomics, the goal is often to identify which proteins a drug interacts with or how it modulates protein expression and post-translational modifications. duke.edu Using this compound, researchers can perform differential proteomic analyses to compare cellular protein profiles in treated versus untreated systems. Advanced mass spectrometry techniques can distinguish peptides from endogenous proteins from those that may have been adducted or modified by the deuterated compound or its metabolites, offering clearer insights into its mechanism of action and potential off-target effects. duke.edu
Metabolomic Applications: Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.gov When a deuterated drug like this compound is introduced, it acts as a tracer. This allows for unambiguous differentiation of the drug's metabolic pathway from the organism's endogenous metabolic pathways. nih.gov For instance, researchers can trace the biotransformation of this compound, identifying novel metabolites and quantifying their rate of formation and clearance. This approach, known as metabolic profiling, is crucial for building a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
A hypothetical study design integrating this compound with multi-omics could involve administering the compound to a preclinical animal model and subsequently analyzing tissue and plasma samples at various time points. The resulting data would create a detailed map of the drug's journey and its impact on the biological system, as outlined in the table below.
| Omics Approach | Objective with this compound | Potential Research Findings |
| Proteomics | Identify protein targets and pathway modulation. | - Identification of specific enzymes involved in Carbazochrome metabolism.- Changes in the expression of proteins related to coagulation or vascular function. |
| Metabolomics | Trace metabolic fate and identify metabolites. | - Definitive structure of metabolites unique to this compound.- Quantification of metabolic flux and pathway utilization. |
| Integrated Analysis | Correlate metabolic changes with proteomic shifts. | - Linking the formation of a specific metabolite to the upregulation of a particular cytochrome P450 enzyme. |
Development of High-Throughput Screening Methods for Deuterated Analogues
High-throughput screening (HTS) is a cornerstone of early drug discovery, enabling the rapid testing of thousands to millions of compounds. bmglabtech.comdrugtargetreview.com However, screening deuterated analogues presents a unique challenge: the need to distinguish between the deuterated and non-deuterated forms or to specifically detect the labeled compound in a complex mixture. Standard optical-based HTS assays (e.g., fluorescence, luminescence) are generally incapable of making this distinction.
To address this, recent methodological advancements have focused on integrating mass spectrometry (MS) into the HTS workflow. nih.govembopress.org MS-based HTS is a label-free technology that identifies molecules based on their mass-to-charge ratio, making it an ideal platform for screening deuterated compounds. danaher.com This technique allows for the direct detection and quantification of a deuterated drug candidate and its metabolites, providing a robust and sensitive assay format. researchgate.net
A particularly innovative HTS method involves the use of stable-isotope labeling as part of the screening assay itself. For example, a high-throughput screen was developed to identify reactive metabolites by using a mixture of natural glutathione (B108866) (GSH) and a stable-isotope-labeled version of GSH. nih.govnih.gov Any compound that forms a conjugate with GSH will appear as a unique isotopic doublet in the mass spectrometer, allowing for rapid and unambiguous identification. nih.gov This principle can be adapted to screen libraries of deuterated compounds for metabolic stability.
Key features of MS-based HTS for deuterated compounds are summarized below:
| Feature | Advantage for Screening Deuterated Analogues | Technical Implementation |
| Direct Detection | Eliminates the need for fluorescent or radioactive labels, reducing assay development time and cost. embopress.org | Coupling of acoustic ejection or rapid liquid handling systems with high-resolution mass spectrometers. researchgate.net |
| Specificity | Can precisely differentiate between the deuterated drug, its non-deuterated counterpart, and various metabolites based on mass. | Use of tandem mass spectrometry (MS/MS) for structural confirmation of hits. nih.gov |
| Speed | Modern MS-HTS platforms can analyze a sample in a matter of seconds, enabling the screening of large compound libraries. researchgate.net | Automation and robotics for sample preparation and injection into the mass spectrometer. danaher.com |
| Sensitivity | High sensitivity allows for the use of lower concentrations of compounds and biological reagents. | Application of techniques like precursor-ion scanning or neutral loss scanning to specifically target molecules with the isotopic signature. nih.govnih.gov |
Future Perspectives in the Application of Stable Isotope Labeling for Drug Discovery and Development (Non-Clinical Focus)
The application of stable isotope labeling, particularly deuteration, in preclinical drug discovery is poised for significant growth. The initial success of deuterated drugs has demonstrated the viability of this strategy to improve the pharmacokinetic and metabolic properties of existing medicines. researchgate.nettandfonline.com The future of this field lies in moving beyond the "deuterium switch" for approved drugs and integrating this chemical modification strategy into the earliest stages of lead optimization.
One of the primary future applications is the targeted mitigation of metabolic liabilities. Often, a promising drug candidate fails due to rapid metabolism at a specific "soft spot" on the molecule or because it forms a toxic metabolite. nih.gov By selectively replacing hydrogen with deuterium (B1214612) at these metabolically vulnerable positions, chemists can slow down the enzymatic bond cleavage, thereby improving the compound's half-life and reducing the formation of harmful byproducts. This can lead to a lower required dose, less frequent administration, and an improved safety profile. researchgate.net
The following table presents preclinical pharmacokinetic data for deuterated versions of existing drugs, illustrating the impact of deuterium substitution.
Table 1: Comparative Preclinical Pharmacokinetics of Deuterated Ivacaftor Isotopologs
| Compound | Preclinical Species | Relative Systemic Exposure (AUC) |
|---|---|---|
| d9-Ivacaftor | Rat | Lower |
| d18-Ivacaftor | Rat | Higher |
| d9-Ivacaftor | Dog | Higher |
| d18-Ivacaftor | Dog | Lower |
Data sourced from Concert Pharmaceuticals, demonstrating species-dependent pharmacokinetic effects of different deuteration patterns. tandfonline.com
Table 2: Impact of Deuteration on Tetrabenazine Half-Life
| Compound | Parameter | Value |
|---|---|---|
| Tetrabenazine | Plasma Half-Life | 4.8 hours |
| d6-Tetrabenazine (Deutetrabenazine) | Plasma Half-Life | 8.6 hours |
Data illustrates a near doubling of plasma half-life with deuteration. tandfonline.com
Furthermore, the increasing sophistication of synthetic chemistry will enable the creation of libraries of deuterated analogues of a lead compound, each with a different deuteration pattern. These libraries could then be rapidly screened to identify the optimal pattern for desired pharmacokinetic properties, a concept known as metabolic switching prediction. nih.gov As analytical technologies become more sensitive, stable isotope labeling will also play a crucial role in microdosing studies, allowing for the safe analysis of a drug's behavior in vivo at sub-therapeutic doses. The continued investment in this area promises to yield a new generation of drug candidates with superior properties, ultimately reducing attrition rates in the drug development pipeline. nih.gov
Q & A
Q. What are the critical considerations for handling and storing Carbazochrome-d3 in experimental settings?
this compound does not require special handling under standard laboratory conditions. However, researchers should ensure the compound is stored in tightly sealed containers to prevent degradation. Avoid exposure to extreme temperatures or incompatible substances. Safety data sheets indicate no significant fire or explosion hazards, but standard laboratory safety protocols (e.g., gloves, eye protection) should be followed .
Q. How can researchers design initial experiments to assess this compound’s biochemical interactions?
Begin with in vitro assays to evaluate binding affinity or enzymatic inhibition. Use controlled variables such as pH, temperature, and concentration gradients. Include positive/negative controls to validate assay reliability. For reproducibility, document protocols in detail, including buffer compositions and sample preparation steps (e.g., acrylamide gel staining methods for protein interactions) .
Q. What primary sources should researchers consult to validate this compound’s pharmacological profile?
Prioritize peer-reviewed journals and patent databases for structural and functional data. Cross-reference chemical identifiers (CAS 69-81-8, EC 200-717-0) to avoid misidentification. Secondary sources like review articles can contextualize findings but should not replace primary data .
Advanced Research Questions
Q. How should researchers resolve contradictions in experimental data involving this compound?
Apply constructive falsification frameworks to test hypotheses against empirical contradictions. For example, if observed bioactivity conflicts with computational predictions, re-evaluate assumptions about binding modes or solvent effects. Use iterative data collection (e.g., dose-response curves, kinetic studies) to refine models .
Q. What methodologies support reproducibility in this compound studies across interdisciplinary teams?
Adopt standardized protocols for sample preparation (e.g., fixed staining methods, buffer specifications) and share raw datasets via open repositories. For collaborative projects, define milestones and task distributions early to align experimental conditions. Reference guidelines for data sharing and copyright compliance .
Q. How can this compound’s stability be optimized in long-term pharmacological studies?
Conduct accelerated stability testing under varying temperatures and humidity levels. Use HPLC or mass spectrometry to monitor degradation products. If instability is observed, consider formulation additives (e.g., antioxidants) or lyophilization. Document storage conditions rigorously to ensure cross-study comparability .
Q. What strategies are effective for integrating this compound into complex biological systems (e.g., tumor models)?
Use verbal protocol analysis or focus groups to align experimental objectives with clinical relevance. For example, in tumor necrosis studies, combine this compound with imaging techniques (e.g., PET) to validate target engagement. Address confounding variables (e.g., blood supply dynamics) through iterative model refinement .
Methodological Guidance
Q. How should researchers plan investigations to comply with ethical and quality criteria in this compound studies?
Develop a pre-registered experimental design outlining hypotheses, controls, and statistical methods. Use checklists (e.g., ARRIVE for animal studies) to ensure transparency. For qualitative data, apply triangulation (e.g., combining spectroscopic and behavioral data) to enhance validity .
Q. What analytical tools are recommended for this compound’s structural and functional characterization?
Prioritize NMR and X-ray crystallography for structural elucidation. Pair these with functional assays (e.g., ELISA for protein interactions). Avoid overloading figures with chemical structures; instead, use tables to summarize critical data (e.g., IC50 values, binding kinetics) .
Q. How can researchers leverage existing datasets to propose novel applications for this compound?
Conduct meta-analyses of public databases (e.g., PubChem, ChEMBL) to identify understudied targets. Use machine learning to predict off-target effects or synergies with approved drugs. Validate predictions with in silico docking followed by in vitro confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
